![molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4](/img/structure/B1466113.png)
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
概要
説明
科学的研究の応用
Synthesis and Structural Analysis
- 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives have been extensively studied for their synthesis and structural properties. Li et al. (2017) synthesized various 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and analyzed their crystal structures, demonstrating their potential in forming one-dimensional chains and three-dimensional networks through hydrogen bonds and C-H...O interactions. These structural insights are crucial for understanding the chemical behavior of these compounds (Li et al., 2017).
Potential in Medicinal Chemistry
- The compound's derivatives have shown promise in medicinal chemistry. For instance, Maurya et al. (2012) developed an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes using 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which could have implications in drug design due to their unique geometries and electronic structures (Maurya et al., 2012).
Applications in Synthesis of Novel Compounds
- Research has shown that this compound can be used in synthesizing various novel structures. For instance, Reddy et al. (2011) described the synthesis of dibenzo[b,e]oxepines, demonstrating the versatility of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in forming complex molecular structures (Reddy et al., 2011).
Exploration in Antifungal and Antibacterial Agents
- The derivatives of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been explored for their antifungal and antibacterial properties. Cao et al. (2019) demonstrated that certain derivatives exhibit selective antifungal activity, suggesting their potential application in developing new therapeutic agents (Cao et al., 2019). Similarly, Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties, particularly against Gram-negative bacteria (Kuntala et al., 2015).
Photopharmacology Applications
- Borys et al. (2022) explored dibenzo[b, f]oxepine derivatives for their potential in photopharmacology. Their study focused on understanding the interaction of these compounds with biological systems, indicating a promising area for further research in controlled drug delivery and targeted therapies (Borys et al., 2022).
特性
IUPAC Name |
4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXCGHHHBLUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)

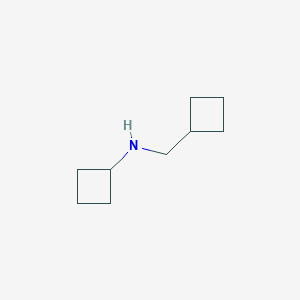
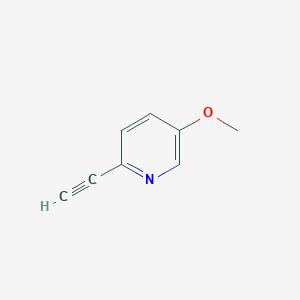
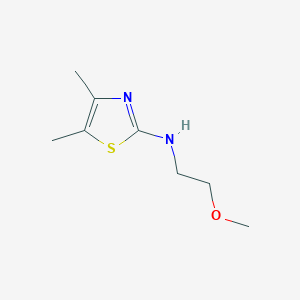

![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
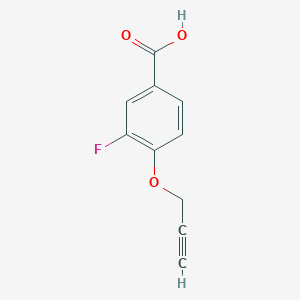
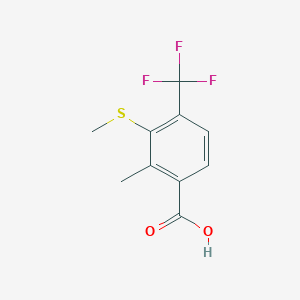
![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
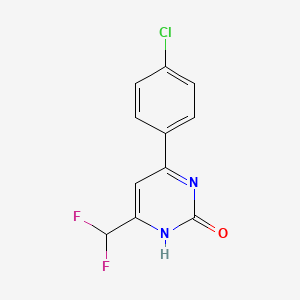
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)